8-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
BenchChem offers high-quality 8-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-16-15-28-20-21(25-23(28)29(16)18-9-11-19(32-3)12-10-18)26(2)24(31)27(22(20)30)14-13-17-7-5-4-6-8-17/h4-12,15H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSIXEIKSDZLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 8-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione are enzymes involved in the folate pathway. These include dihydrofolate reductase (DHFR), thymidylate synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT). These enzymes play a vital role in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer.
Mode of Action
8-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione interacts with its targets by inhibiting their activities. For instance, it has been found to show weak inhibition towards DHFR. By inhibiting these enzymes, the compound disrupts the folate pathway, which is crucial for DNA synthesis and cell proliferation.
Biochemical Pathways
The compound affects the folate pathway, which is deeply involved in the one-carbon transfer. This pathway plays a vital role in the synthesis of DNA nucleotides. By inhibiting key enzymes in this pathway, 8-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.
Pharmacokinetics
It is known that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion. This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of 8-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is the induction of cell cycle arrest and apoptosis. Specifically, it has been observed that HL-60 cells treated with a similar compound displayed S-phase arrest and induction of apoptosis. The induction of apoptosis was found to be acting through a lysosome-nonmitochondrial pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
